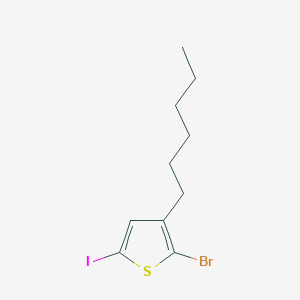

2-Bromo-3-hexyl-5-iodothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-hexyl-5-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrIS/c1-2-3-4-5-6-8-7-9(12)13-10(8)11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMKEQYHISDGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

160096-82-2 | |

| Record name | Thiophene, 2-bromo-3-hexyl-5-iodo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160096-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80467091 | |

| Record name | 2-Bromo-5-iodo-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160096-76-4 | |

| Record name | 2-Bromo-5-iodo-3-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-3-HEXYL-5-IODOTHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 2-Bromo-3-hexyl-5-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-hexyl-5-iodothiophene is a halogenated thiophene derivative that serves as a critical building block in the synthesis of advanced organic electronic materials. Its trifunctional nature, featuring bromo, iodo, and hexyl substituents on a thiophene core, allows for regioselective chemical modifications, making it a valuable monomer for the creation of well-defined conjugated polymers. This guide provides an in-depth overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a pale yellow oil at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below. It is important to note that some reported physical properties, such as boiling point, show discrepancies in the literature, which may be attributed to different experimental conditions.

Core Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄BrIS | [2] |

| Molecular Weight | 373.09 g/mol | |

| Appearance | Pale yellow oil | [1] |

| CAS Number | 160096-76-4 | [2] |

Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 121 °C | at 0.6 mmHg | ChemBook |

| 336.2 °C | at 760 mmHg | ChemSrc | |

| Density | 1.7 g/cm³ | - | ChemSrc |

| Refractive Index | 1.449 | at 20 °C (for 1.0 M solution in THF) |

Note: The significant difference in reported boiling points may be due to decomposition at atmospheric pressure or variations in measurement techniques.

Spectroscopic Data

The identity and purity of this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H-NMR (300 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.97 | s | - | 1H | Thiophene C4-H | |

| 2.54 | t | 7.5 | 2H | -CH₂- (alpha to thiophene) | |

| 1.56 | quint | - | 2H | -CH₂- | |

| 1.32 | m | - | 6H | -(CH₂)₃- | |

| 0.89 | t | 6.4 | 3H | -CH₃ |

Source: ResearchGate.[1]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the iodination of 2-bromo-3-hexylthiophene.

Experimental Protocol

Materials:

-

2-bromo-3-hexylthiophene

-

N-iodosuccinimide (NIS)

-

Chloroform (CHCl₃)

-

Acetic acid

-

10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Heptane

-

Silica gel

Procedure:

-

A solution of 2-bromo-3-hexylthiophene (5.00 g, 20.2 mmol) is prepared in a 7:3 mixture of chloroform and acetic acid (50 mL).[1]

-

The solution is cooled to 0 °C in an ice bath.

-

N-iodosuccinimide (5.45 g, 24.24 mmol) is added to the stirred solution.[1]

-

The reaction mixture is stirred in the dark at room temperature for 4 hours.[1]

-

After the reaction is complete, a 10% aqueous solution of sodium thiosulfate is added to quench the excess iodine.

-

The mixture is extracted with diethyl ether.[1]

-

The organic layer is washed with 10% aqueous sodium thiosulfate and then dried over anhydrous magnesium sulfate.[1]

-

The solvent is removed by evaporation under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography using heptane as the eluent to yield this compound as a pale yellow oil (6.90 g, 92% yield).[1]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The primary application of this compound is as a monomer in the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a well-studied conductive polymer used in organic electronics.[3] The differential reactivity of the C-I and C-Br bonds allows for selective metal-halogen exchange, which is the basis for the Grignard Metathesis (GRIM) polymerization.

Grignard Metathesis (GRIM) Polymerization

In the GRIM method, the more reactive C-I bond is selectively converted to a Grignard reagent, which then undergoes nickel-catalyzed cross-coupling to form the polymer.

Experimental Protocol for Polymerization:

-

This compound is dissolved in a dry, inert solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere.[1]

-

The solution is cooled to 0 °C.

-

A solution of isopropylmagnesium chloride (i-PrMgCl) in THF is added dropwise to form the Grignard reagent.[1]

-

A suspension of a nickel catalyst, such as Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), in THF is then added.[3]

-

The mixture is allowed to warm to room temperature and stirred for a specified period to allow for polymer chain growth.[3]

-

The polymerization is quenched by the addition of an acid, such as 5N HCl.[1]

Signaling Pathway for GRIM Polymerization

Caption: Key steps in the GRIM polymerization of this compound.

Safety Information

This compound is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

References

An In-depth Technical Guide to 2-Bromo-3-hexyl-5-iodothiophene (CAS: 160096-76-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-hexyl-5-iodothiophene, a key building block in the synthesis of advanced organic electronic materials and a compound of emerging interest in biomedical applications. This document details its chemical and physical properties, provides experimental protocols for its synthesis and polymerization, and explores its applications in organic electronics and drug delivery.

Core Compound Properties

This compound is a halogenated thiophene derivative. The bromine and iodine atoms provide reactive sites for various cross-coupling reactions, making it a versatile monomer for the synthesis of conjugated polymers. The hexyl side chain enhances the solubility of the monomer and the resulting polymers in common organic solvents, which is crucial for solution-based processing techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 160096-76-4 | [1] |

| Molecular Formula | C₁₀H₁₄BrIS | [1] |

| Molecular Weight | 373.09 g/mol | [2] |

| Appearance | Light yellow to amber to dark green clear liquid | [3] |

| Boiling Point | 121 °C at 0.6 mmHg | [4] |

| Density | 1.085 g/mL at 25 °C (for a 1.0 M solution in THF) | [5] |

| Refractive Index | n20/D 1.449 (for a 1.0 M solution in THF) | [5] |

| Flash Point | 157.1 ± 27.9 °C | [2] |

| Storage | Store in a dark place, under an inert atmosphere, in a freezer at -20°C.[6] Copper chips are often added as a stabilizer.[3] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data | Reference |

| ¹H-NMR (300 MHz, CDCl₃) | δ 6.97 (s, 1H), 2.54 (t, J = 7.5 Hz, 2H), 1.56 (quint, 2H), 1.32 (m, 6H), 0.89 (t, J = 6.4 Hz, 3H) | [7] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the iodination of 2-bromo-3-hexylthiophene.[7]

Materials:

-

2-Bromo-3-hexylthiophene

-

N-Iodosuccinimide (NIS)

-

Chloroform (CHCl₃)

-

Acetic acid

-

10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Heptane

-

Silica gel

Procedure:

-

Dissolve 2-bromo-3-hexylthiophene in a 7:3 mixture of chloroform and acetic acid in a flask.

-

Cool the stirred solution to 0°C.

-

Add N-iodosuccinimide to the solution.

-

Stir the mixture in the dark at room temperature for 4 hours.

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with a 10% aqueous sodium thiosulfate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using heptane as the eluent to obtain this compound as a pale yellow oil.[7]

Caption: Synthetic workflow for this compound.

Polymerization to Poly(3-hexylthiophene) (P3HT) via Grignard Metathesis (GRIM)

This compound is a key monomer for the synthesis of the widely studied conductive polymer, poly(3-hexylthiophene) (P3HT). A common method for this polymerization is the Grignard Metathesis (GRIM) polymerization.

Materials:

-

This compound

-

Dry Tetrahydrofuran (THF)

-

Isopropylmagnesium chloride (i-PrMgCl) solution (e.g., 2.0 M in THF)

-

Nickel catalyst (e.g., Ni(dppp)Cl₂)

-

5N Hydrochloric acid (HCl) aqueous solution

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve this compound in dry THF.

-

Cool the mixture to 0°C.

-

Add isopropylmagnesium chloride solution via syringe and stir at 0°C for 30 minutes to form the Grignard reagent.

-

Add a suspension of the nickel catalyst in THF to the mixture at 0°C.

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding a 5N HCl aqueous solution.

-

The resulting polymer (P3HT) can then be purified by precipitation and washing with appropriate solvents to remove catalyst residues and low molecular weight oligomers.

Caption: Workflow for the synthesis of P3HT via GRIM polymerization.

Applications in Organic Electronics

The primary application of this compound is as a monomer for the synthesis of poly(3-alkylthiophenes) (P3ATs), particularly P3HT. P3HT is a p-type semiconductor extensively used in organic electronic devices due to its good solubility, processability, and electronic properties.[8][9]

Key Applications:

-

Organic Field-Effect Transistors (OFETs): P3HT is a benchmark material for the active layer in OFETs. The performance of these devices is highly dependent on the regioregularity of the polymer, which influences its ability to self-assemble into ordered structures, thereby facilitating charge transport.[10][11]

-

Organic Photovoltaics (OPVs): In OPVs, P3HT acts as the electron donor material in the active layer, typically blended with a fullerene derivative as the electron acceptor. The efficiency of these solar cells is influenced by the morphology of the donor-acceptor blend.[12][13]

-

Organic Light-Emitting Diodes (OLEDs): Thiophene-based polymers can be used in the emissive or charge-transporting layers of OLEDs.

Caption: The relationship between the monomer, polymer structure, properties, and applications.

Emerging Applications in Drug Development

Recent research has highlighted the potential of polythiophene derivatives in biomedical applications, particularly in the field of drug and gene delivery. Cationic polythiophenes, synthesized from monomers similar to this compound, have been shown to effectively bind to DNA and act as vectors for gene delivery.[14][15][16]

The mechanism involves the electrostatic interaction between the positively charged polythiophene backbone and the negatively charged phosphate backbone of DNA, leading to the formation of polyplexes. These polyplexes can then be taken up by cells, and upon light irradiation, the polythiophene can generate reactive oxygen species (ROS) that facilitate endosomal escape and the release of the genetic material into the cytoplasm.[17][18]

Caption: A simplified signaling pathway for gene delivery using cationic polythiophenes.

Safety Information

This compound is a chemical that should be handled with care in a laboratory setting. It is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in materials science and is gaining attention in the biomedical field. Its ability to be readily polymerized into the well-studied semiconductor P3HT makes it a cornerstone for research and development in organic electronics. Furthermore, the potential to functionalize the resulting polymers for applications such as gene delivery opens up new avenues for drug development professionals. This guide provides a solid foundation for researchers and scientists working with this compound and highlights its significant potential in various high-technology sectors.

References

- 1. This compound | C10H14BrIS | CID 11474236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:160096-76-4 | Chemsrc [chemsrc.com]

- 3. This compound | 160096-76-4 | TCI Deutschland GmbH [tcichemicals.com]

- 4. 2-Bromo-5-iodo-3-hexylthiophene | 160096-76-4 [chemicalbook.com]

- 5. 2-溴-3-己基-5-碘噻吩溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 6. 160096-76-4|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Performance of poly(3-hexylthiophene) organic field-effect transistors on cross-linked poly(4-vinyl phenol) dielectric layer and solvent effects | Semantic Scholar [semanticscholar.org]

- 12. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]

- 13. quantsol.org [quantsol.org]

- 14. Synthesis of Structurally Defined Cationic Polythiophenes for DNA Binding and Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. (PDF) Synthesis of Structurally Defined Cationic [research.amanote.com]

- 17. Polythiophenes with Cationic Phosphonium Groups as Vectors for Imaging, siRNA Delivery, and Photodynamic Therapy | MDPI [mdpi.com]

- 18. Cationic Polythiophenes as Gene Delivery Enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-3-hexyl-5-iodothiophene: Synthesis, Properties, and Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-hexyl-5-iodothiophene, a key monomer in the synthesis of advanced conductive polymers. The document details its molecular structure and properties, provides explicit experimental protocols for its synthesis and subsequent polymerization, and outlines a representative application in gene delivery.

Molecular Structure and Physicochemical Properties

This compound is a tri-substituted thiophene ring, functionalized with a bromine atom at the 2-position, a hexyl chain at the 3-position, and an iodine atom at the 5-position. This specific arrangement of substituents makes it an ideal monomer for regioselective polymerization, particularly through Grignard Metathesis (GRIM) polymerization, yielding highly regioregular poly(3-hexylthiophene)s (P3HTs).

A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄BrIS |

| Molecular Weight | 373.09 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| CAS Number | 160096-76-4[1] |

| Density | 1.085 g/mL at 25 °C[2] |

| Boiling Point | 121°C at 0.6 mmHg |

| SMILES String | CCCCCC1=C(Br)SC(I)=C1[2] |

| InChI Key | SDMKEQYHISDGKT-UHFFFAOYSA-N[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent polymerization to form poly(3-hexylthiophene).

Synthesis of this compound

This protocol describes the iodination of 2-bromo-3-hexylthiophene.

Materials:

-

2-bromo-3-hexylthiophene

-

N-iodosuccinimide (NIS)

-

Chloroform (CHCl₃)

-

Acetic acid

-

10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Heptane

-

Silica gel

Procedure:

-

A solution of 2-bromo-3-hexylthiophene (5.00 g, 20.2 mmol) is prepared in a 7:3 mixture of chloroform and acetic acid (50 mL).[3]

-

The solution is cooled to 0°C in an ice bath.

-

N-iodosuccinimide (5.45 g, 24.24 mmol) is added to the stirred solution.[3]

-

The reaction mixture is stirred in the dark at room temperature for 4 hours.[3]

-

After 4 hours, a 10% aqueous solution of sodium thiosulfate is added to quench the reaction.[3]

-

The mixture is then extracted with diethyl ether.[3]

-

The organic layer is washed with a 10% aqueous sodium thiosulfate solution and dried over anhydrous magnesium sulfate.[3]

-

The solvent is removed by evaporation under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using heptane as the eluent to yield this compound as a pale yellow oil.[3]

Polymerization of this compound via Grignard Metathesis (GRIM)

This protocol outlines the synthesis of poly(3-hexylthiophene) (P3HT) from the monomer.

Materials:

-

This compound

-

Dry Tetrahydrofuran (THF)

-

isopropylmagnesium chloride (i-PrMgCl) solution (2.0 M in THF)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Under a nitrogen atmosphere, this compound (1.18 g, 3.15 mmol) is dissolved in dry THF (15.0 mL) in a flask and cooled to 0°C.[3]

-

To this solution, isopropylmagnesium chloride (1.08 mL of a 2.0 M solution in THF, 3.15 mmol) is added via syringe, and the mixture is stirred at 0°C for 30 minutes to facilitate the Grignard exchange reaction.[3]

-

A suspension of Ni(dppp)Cl₂ (4.6 mol%) in THF (5.0 mL) is then added to the reaction mixture via syringe at 0°C.[3]

-

The reaction is allowed to warm to room temperature and stirred for 24 hours.[3]

-

The polymerization is quenched by the rapid addition of a 5N HCl aqueous solution.[3]

-

The polymer is precipitated by adding the reaction mixture to cold methanol.

-

The resulting solid is washed thoroughly with methanol to remove any remaining monomer and catalyst, affording a purple solid of regioregular poly(3-hexylthiophene).

Visualized Workflows

The following diagrams illustrate the synthesis of the monomer and its subsequent polymerization.

Caption: Synthesis of this compound.

Caption: GRIM Polymerization of this compound.

Application in Gene Delivery

Cationic polythiophenes, which can be synthesized from monomers like this compound followed by post-polymerization modification, have shown promise in gene delivery applications. The polycationic backbone of these polymers can complex with negatively charged DNA to form polyplexes, which are then taken up by cells.

Generalized Experimental Protocol for Polymer-based Gene Delivery

Materials:

-

Cationic polythiophene solution

-

Plasmid DNA (e.g., containing a reporter gene like luciferase) in Hepes buffer (10 mM, pH 7.2)

-

Cell culture medium (e.g., OPTI-MEM)

-

Mammalian cell line (e.g., HEK293)

-

6-well plates

-

Luciferase assay kit

-

BCA protein assay kit

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve 60-70% confluency at the time of transfection.

-

Polyplex Formation:

-

Dilute the cationic polythiophene solution to the desired concentrations.

-

Add a fixed amount of DNA solution (e.g., 50 µL containing 10 µg of DNA) to an equal volume of the polymer solution while vortexing to form DNA-polymer complexes.[4]

-

Incubate the mixture at room temperature for 20 minutes to allow for complete complex formation.[4]

-

-

Transfection:

-

Post-Transfection:

-

After the 4-hour incubation, remove the medium containing the complexes and replace it with fresh growth medium.[4]

-

Incubate the cells for an additional 24-48 hours.

-

-

Analysis:

-

Lyse the cells and analyze the cell lysates for luciferase activity using a luciferase assay kit and for total protein content using a BCA assay.[4] Transfection efficiency can be expressed as luciferase activity per milligram of total protein.

-

References

- 1. This compound | C10H14BrIS | CID 11474236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound solution 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Polymer-based gene delivery with low cytotoxicity by a unique balance of side-chain termini - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-3-hexyl-5-iodothiophene for Researchers and Drug Development Professionals

An authoritative overview of the physical, chemical, and reactive properties of 2-Bromo-3-hexyl-5-iodothiophene, a key building block in organic electronics and polymer chemistry.

This technical guide provides a comprehensive analysis of this compound, a critical precursor for the synthesis of advanced materials, particularly in the field of organic electronics. This document outlines its core physical and chemical properties, detailed experimental protocols for its synthesis and polymerization, and its significant role in the development of conductive polymers.

Core Physical and Chemical Properties

This compound is a halogenated thiophene derivative characterized by its specific substitution pattern which allows for regioselective chemical transformations.[1] It typically presents as a pale yellow oil.[2]

Identification and Structure

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 160096-76-4[3] |

| Molecular Formula | C₁₀H₁₄BrIS[3] |

| Molecular Weight | 373.09 g/mol [4] |

| SMILES String | BrC1=C(CCCCCC)C=C(I)S1[4] |

| InChI Key | SDMKEQYHISDGKT-UHFFFAOYSA-N[4] |

Physical Properties

| Property | Value |

| Appearance | Pale yellow oil[2] |

| Boiling Point | 121 °C at 0.6 mmHg[5] |

| Density (1.0 M in THF) | 1.085 g/mL at 25 °C[4] |

| Refractive Index (1.0 M in THF) | n20/D 1.449[4] |

Solubility

Based on documented experimental procedures, this compound is soluble in a range of common organic solvents, including:

Spectral Data

The structural integrity of this compound is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H-NMR (300 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Thiophene-H | 6.97 | s | - | 1H |

| α-CH₂ | 2.54 | t | 7.5 | 2H |

| β-CH₂ | 1.56 | quint | - | 2H |

| (CH₂)₃ | 1.32 | m | - | 6H |

| CH₃ | 0.89 | t | 6.4 | 3H |

Experimental Protocols

Detailed methodologies for the synthesis and subsequent polymerization of this compound are crucial for its application in materials science.

Synthesis of this compound

The synthesis of this compound is typically achieved through the iodination of 2-bromo-3-hexylthiophene.[2]

Materials:

-

2-bromo-3-hexylthiophene[2]

-

N-iodosuccinimide (NIS)[2]

-

Chloroform (CHCl₃)[2]

-

Acetic Acid[2]

-

10% aqueous Sodium Thiosulfate (Na₂S₂O₃)[2]

-

Diethyl ether (Et₂O)[2]

-

Anhydrous Magnesium Sulfate (MgSO₄)[2]

-

Heptane[2]

-

Silica Gel[2]

Procedure:

-

A solution of 2-bromo-3-hexylthiophene (1 equivalent) is prepared in a 7:3 mixture of chloroform and acetic acid.[2]

-

The solution is cooled to 0 °C in an ice bath.[2]

-

N-iodosuccinimide (1.2 equivalents) is added portion-wise to the stirred solution.[2]

-

The reaction mixture is then stirred in the dark at room temperature for 4 hours.[2]

-

The reaction is quenched by the addition of a 10% aqueous solution of sodium thiosulfate.[2]

-

The organic layer is extracted with diethyl ether.[2]

-

The combined organic layers are washed with 10% aqueous sodium thiosulfate and dried over anhydrous magnesium sulfate.[2]

-

The solvent is removed under reduced pressure.[2]

-

The crude product is purified by silica gel column chromatography using heptane as the eluent to yield this compound as a pale yellow oil.[2]

Grignard Metathesis (GRIM) Polymerization

This compound is a key monomer for the synthesis of regioregular poly(3-hexylthiophene) (P3HT) via Grignard Metathesis (GRIM) polymerization. This method takes advantage of the differential reactivity of the C-I and C-Br bonds.

Materials:

-

This compound[2]

-

Isopropylmagnesium chloride (i-PrMgCl) in THF[2]

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)[2]

-

Dry Tetrahydrofuran (THF)[2]

-

5N Hydrochloric Acid (HCl)[2]

Procedure:

-

To a flask under a nitrogen atmosphere, add this compound and dry THF.[2]

-

Cool the mixture to 0 °C.[2]

-

Slowly add a solution of isopropylmagnesium chloride (1 equivalent) via syringe and stir at 0 °C for 30 minutes to form the Grignard reagent.[2]

-

In a separate flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst in dry THF.[2]

-

Add the catalyst suspension to the Grignard reagent mixture at 0 °C.[2]

-

Allow the reaction to warm to room temperature and stir for 24 hours.[2]

-

Quench the polymerization by adding a 5N HCl aqueous solution.[2]

-

The resulting polymer is then precipitated, filtered, and purified to yield poly(3-hexylthiophene).

Visualized Workflows and Pathways

To further elucidate the experimental processes, the following diagrams illustrate the logical flow of the synthesis and polymerization.

Caption: Synthesis workflow for this compound.

Caption: GRIM polymerization workflow using this compound.

References

- 1. This compound | 160096-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H14BrIS | CID 11474236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound solution 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-5-iodo-3-hexylthiophene | 160096-76-4 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-hexyl-5-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide details the synthetic pathway for the preparation of 2-bromo-3-hexyl-5-iodothiophene, a key building block in the development of organic electronic materials, from its precursor, 2-bromo-3-hexylthiophene. The synthesis involves a regioselective electrophilic iodination reaction.

Synthesis Pathway Overview

The synthesis of this compound from 2-bromo-3-hexylthiophene is achieved through an electrophilic iodination reaction. This process introduces an iodine atom at the 5-position of the thiophene ring, a position that is activated by the electron-donating hexyl group at the 3-position. The reaction commonly employs N-iodosuccinimide (NIS) as the iodinating agent in a suitable solvent system.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 2-bromo-3-hexylthiophene | 98% | Acros |

| N-iodosuccinimide (NIS) | 98% | Acros |

| Chloroform (CHCl3) | Anhydrous | Sigma-Aldrich |

| Acetic Acid | Glacial | Sigma-Aldrich |

| Diethyl ether (Et2O) | Anhydrous | Sigma-Aldrich |

| Sodium thiosulfate (Na2S2O3) | Anhydrous | Sigma-Aldrich |

| Magnesium sulfate (MgSO4) | Anhydrous | Sigma-Aldrich |

| Heptane | HPLC Grade | Sigma-Aldrich |

| Silica Gel | 230-400 mesh | Sigma-Aldrich |

Reaction Procedure:

-

A solution of 2-bromo-3-hexylthiophene (5.00 g, 20.2 mmol) is prepared in a 7:3 mixture of chloroform and acetic acid (50 mL).[1]

-

The solution is cooled to 0°C in an ice bath with stirring.[1]

-

N-iodosuccinimide (5.45 g, 24.24 mmol) is added to the cooled solution in one portion.[1]

-

The reaction mixture is then stirred in the dark at room temperature for 4 hours.[1]

-

After the reaction is complete, a 10% aqueous solution of sodium thiosulfate (Na2S2O3) is added to quench the excess iodine.[1]

-

The mixture is extracted with diethyl ether (Et2O).[1]

-

The organic layer is separated and washed with a 10% aqueous solution of Na2S2O3 and then dried over anhydrous magnesium sulfate (MgSO4).[1]

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography using heptane as the eluent.[1]

-

The final product, this compound, is obtained as a pale yellow oil.[1]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis.

| Parameter | Value | Reference |

| Mass of 2-bromo-3-hexylthiophene | 5.00 g | [1] |

| Moles of 2-bromo-3-hexylthiophene | 20.2 mmol | [1] |

| Mass of N-iodosuccinimide | 5.45 g | [1] |

| Moles of N-iodosuccinimide | 24.24 mmol | [1] |

| Reaction Time | 4 hours | [1] |

| Product Yield | 6.90 g (92%) | [1] |

Characterization Data

The structure of the synthesized this compound can be confirmed by ¹H-NMR spectroscopy.

¹H-NMR (300 Hz, CDCl₃): [1]

-

δ 6.97 (s, 1H, thiophene-H)

-

δ 2.54 (t, ³J = 7.5 Hz, 2H, -CH₂-)

-

δ 1.56 (quint, 2H, -CH₂-)

-

δ 1.32 (m, 6H, -(CH₂)₃-)

-

δ 0.89 (t, ³J = 6.4 Hz, 3H, -CH₃)

Visual Representation of the Synthesis Pathway

The following diagram illustrates the chemical transformation from 2-bromo-3-hexylthiophene to this compound.

Caption: Synthesis of this compound.

References

A Technical Guide to the Spectroscopic Data of 2-Bromo-3-hexyl-5-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-3-hexyl-5-iodothiophene, a key building block in the synthesis of advanced organic materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.97 | s | 1H | - | Thiophene-H |

| 2.54 | t | 2H | 7.5 | α-CH₂ |

| 1.56 | quint | 2H | - | β-CH₂ |

| 1.32 | m | 6H | - | -(CH₂)₃- |

| 0.89 | t | 3H | 6.4 | -CH₃ |

s = singlet, t = triplet, quint = quintet, m = multiplet

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~142 | C-Br |

| ~138 | C-Hexyl |

| ~130 | C-H |

| ~75 | C-I |

| ~31.5 | -(CH₂)₄-C H₂- |

| ~30.0 | α-C H₂- |

| ~29.0 | β-C H₂- |

| ~22.5 | -C H₂-CH₃ |

| ~14.0 | -CH₃ |

Note: These are predicted values and should be confirmed by experimental data.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker AVANCE 300 or 400 MHz spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: The spectrum is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are commonly used.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

An experimental IR spectrum for this compound is not available. However, the following table lists the expected characteristic absorption bands based on the functional groups present in the molecule and data from similar substituted thiophenes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretching (aromatic) |

| 2955-2855 | Medium-Strong | C-H stretching (aliphatic) |

| ~1520-1450 | Medium | C=C stretching (thiophene ring) |

| ~1465 | Medium | CH₂ bending |

| ~830 | Strong | C-H out-of-plane bending (2,3,5-trisubstituted thiophene) |

| ~690 | Medium-Strong | C-S stretching |

| ~550-650 | Medium-Strong | C-Br stretching |

| ~480-600 | Medium-Strong | C-I stretching |

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Sample Preparation: A small drop of the neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

While a published mass spectrum for this compound is not available, the following predictions can be made based on its structure and the known fragmentation patterns of similar compounds.

-

Molecular Ion (M⁺): The molecular weight of this compound is 373.09 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 372 and 374, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Major Fragments:

-

Loss of Iodine: A significant peak would be expected at m/z = 245/247 [M - I]⁺.

-

Loss of Bromine: A peak at m/z = 293 [M - Br]⁺.

-

Loss of Hexyl Radical: A peak at m/z = 287/289 [M - C₆H₁₃]⁺.

-

Hexyl Cation: A peak at m/z = 85 [C₆H₁₃]⁺.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the ideal instrument for analyzing this volatile compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.

-

Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

Mass Spectrometry: The eluting compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Navigating the Solubility of 2-Bromo-3-hexyl-5-iodothiophene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Bromo-3-hexyl-5-iodothiophene, a key building block in the synthesis of advanced organic electronic materials. Aimed at researchers, scientists, and professionals in drug development and materials science, this document compiles available solubility data, outlines experimental protocols for solubility determination, and presents visual workflows relevant to its application.

Core Concepts in Solubility

The solubility of an organic compound like this compound is fundamentally governed by the principle of "like dissolves like." This means that non-polar or weakly polar solutes will dissolve best in non-polar or weakly polar solvents, while polar solutes will dissolve best in polar solvents. The molecular structure of this compound, featuring a largely non-polar hexyl chain and a thiophene ring with halogen substituents, suggests a preference for organic solvents with low to moderate polarity.

Factors such as temperature, pressure, and the presence of impurities can also significantly influence solubility. For thiophene derivatives used in organic electronics, solubility is a critical parameter for solution-based processing techniques such as spin-coating, printing, and casting, which are used to fabricate thin films for electronic devices.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its use in various synthetic procedures provides strong qualitative indicators of its solubility.

| Organic Solvent | Qualitative Solubility / Known Use | Reference |

| Tetrahydrofuran (THF) | Soluble (commercially available as a 1.0 M solution) | [2][3] |

| Heptane | Soluble (used as an eluent in column chromatography) | [4] |

| Diethyl Ether (Et2O) | Soluble (used as an extraction solvent) | [4] |

| Chloroform (CHCl3) | Soluble (used as a reaction solvent) | [4] |

| Acetic Acid | Used in a solvent mixture for synthesis | [4] |

This table summarizes qualitative solubility information inferred from documented synthetic and purification procedures.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an organic small molecule like this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid.

-

Spectroscopic/Chromatographic Method (Preferred):

-

Dilute the filtered solution to a known concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using UV-Vis spectrophotometry or HPLC to determine the precise concentration of the solute.

-

-

-

Calculation:

-

Calculate the solubility in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing Logical Relationships and Workflows

To provide a clearer understanding of the factors influencing solubility and the practical application of this compound, the following diagrams have been generated.

Caption: Logical diagram of factors influencing solubility.

Caption: Experimental workflow for P3HT synthesis.

References

Stability and Storage of 2-Bromo-3-hexyl-5-iodothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-3-hexyl-5-iodothiophene. The information is intended to ensure the integrity and purity of the compound for research, development, and manufacturing purposes. Due to the limited availability of specific public stability data for this compound, this guide combines information from suppliers, general knowledge of similar chemical structures, and standardized protocols for stability testing.

Summary of Recommended Storage Conditions

Proper storage is crucial to prevent the degradation of this compound. The following table summarizes the recommended conditions based on supplier data sheets.

| Parameter | Recommended Condition | Rationale & Details |

| Temperature | Store in a freezer, under -20°C. An alternative recommendation is refrigeration at 2-8°C. | Low temperatures slow down potential degradation reactions. The choice between freezing and refrigeration may depend on the intended duration of storage and the solvent if in solution. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Thiophene derivatives can be sensitive to oxidation. An inert atmosphere minimizes contact with oxygen. |

| Light | Keep in a dark place. | Halogenated organic compounds can be light-sensitive and undergo photolytic degradation. Amber vials or storage in a light-blocking container is recommended. |

| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture and air. |

| Stabilizer | Some suppliers provide the compound with a copper chip stabilizer. | Copper can scavenge acidic impurities that may form and catalyze degradation. If present, it may need to be removed by filtration before use. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in public literature, based on its structure as a halogenated thiophene, the following degradation routes are plausible:

-

Oxidation: The thiophene ring can be susceptible to oxidation, especially in the presence of air and light, potentially leading to the formation of sulfoxides or other oxygenated species.

-

Photodegradation: The carbon-iodine and carbon-bromine bonds can be susceptible to cleavage upon exposure to UV light, leading to the formation of radical species and subsequent side reactions.

-

Hydrolysis: Although generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to hydrolysis of the halogen substituents, though this is less likely under anhydrous storage conditions.

-

Dehalogenation: Reductive dehalogenation could occur in the presence of certain metals or reducing agents.

The logical relationship between storage conditions and the stability of the compound is illustrated in the diagram below.

Caption: Logical diagram of storage conditions impacting stability.

Proposed Experimental Protocol for Stability Testing

For researchers needing to generate their own stability data, the following experimental protocol is proposed, based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective

To evaluate the stability of this compound under various environmental conditions to determine its re-test period or shelf life and to identify potential degradation products.

Materials and Methods

-

Sample: At least three batches of this compound with a purity of >97% (or as per project requirements).

-

Storage Containers: Amber glass vials with inert-lined caps.

-

Analytical Method: A validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common choice. The method should be able to separate the parent compound from any potential degradation products.

-

Forced Degradation Study: To establish the stability-indicating nature of the analytical method, a forced degradation study should be performed on one batch of the material. This involves subjecting the compound to stress conditions to intentionally induce degradation.

The workflow for a typical stability study is outlined below.

Caption: Experimental workflow for a stability study.

Proposed Stability Study Conditions and Testing Frequency

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

| Refrigerated | 5°C ± 3°C | 0, 3, 6, 9, 12 months |

| Frozen | -20°C ± 5°C | 0, 3, 6, 9, 12 months |

Note: The intermediate study is only necessary if significant changes are observed in the accelerated study.

Forced Degradation Conditions

| Stress Condition | Details |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80°C for 48 hours |

| Photostability | Expose to ICH-specified light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) |

Data Presentation and Evaluation

All quantitative data from the stability studies should be tabulated to facilitate comparison. Key parameters to monitor include:

-

Appearance (color, physical state)

-

Assay of this compound (%)

-

Purity by area normalization (%)

-

Levels of individual and total degradation products (%)

The data should be evaluated for trends over time. A significant change is typically defined as a failure to meet the established acceptance criteria for any of the monitored parameters. The shelf life or re-test period can be determined by the time at which the compound no longer meets its specification under the long-term storage conditions.

Conclusion

While specific, publicly available stability data for this compound is scarce, a conservative approach to storage is recommended. Storing the compound at low temperatures (frozen or refrigerated), under an inert atmosphere, and protected from light will significantly mitigate the risk of degradation. For applications requiring rigorous stability data, a formal stability study following established guidelines, such as the one proposed in this document, should be conducted. This will ensure the quality and reliability of the material in research and development activities.

In-Depth Technical Guide: Health and Safety of 2-Bromo-3-hexyl-5-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-Bromo-3-hexyl-5-iodothiophene, a halogenated thiophene derivative utilized in organic synthesis and materials science research. Due to its chemical structure, this compound presents specific health hazards that necessitate careful handling and adherence to stringent safety protocols. This document outlines the known hazards, exposure controls, and emergency procedures to ensure the safety of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and long-term adverse effects on the aquatic environment.

GHS Classification:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed[1] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 4 | None | H413: May cause long lasting harmful effects to aquatic life[1] |

Pictograms:

The skull and crossbones pictogram indicates acute toxicity (fatal or toxic).

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₁₄BrIS |

| Molecular Weight | 373.09 g/mol |

| CAS Number | 160096-76-4 |

| Appearance | Pale yellow oil |

| Purity | Typically ≥97.0% |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[2] |

Toxicological Information

The primary toxicological concern for this compound is its acute toxicity upon oral exposure. While a specific median lethal dose (LD50) for this compound is not publicly available, its classification as Acute Toxicity (Oral) Category 3 indicates an LD50 value in the range of 50 to 300 mg/kg body weight.

The toxicity of substituted thiophenes can be attributed to their metabolic activation by cytochrome P450 (CYP450) enzymes in the liver. This process can lead to the formation of reactive intermediates.

Proposed Metabolic Activation Pathway

The metabolism of thiophene-containing compounds is a critical factor in their potential biological activity and toxicity. The primary routes of metabolic transformation involve oxidation reactions.

Caption: Proposed metabolic activation of thiophenes leading to potential toxicity.

Experimental Protocols for Safety Assessment

The GHS classifications for this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This protocol provides a method for assessing the acute oral toxicity of a substance.

Objective: To determine the GHS hazard category for acute oral toxicity.

Methodology:

-

Animal Model: Typically, female rats are used.

-

Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg body weight.

-

Administration: The substance is administered orally via gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The number of animals that die within a specified period is recorded to classify the substance.

Caption: Workflow for acute oral toxicity testing based on OECD Guideline 423.

Long-Term Aquatic Toxicity Assessment (Based on OECD Guideline 210)

This protocol is designed to assess the long-term effects of a chemical on fish in their early life stages.

Objective: To determine the potential for chronic toxicity to aquatic organisms.

Methodology:

-

Test Organism: Early life stages of fish (e.g., zebrafish embryos).

-

Exposure: Continuous exposure to a range of concentrations of the test substance in water.

-

Duration: The test continues until the control group fish are free-feeding.

-

Observations: Daily monitoring for survival, hatching success, and any abnormal development or behavior.

-

Endpoint: Determination of the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).

Safe Handling and Personal Protective Equipment (PPE)

Due to its acute oral toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Always handle this compound in a properly functioning chemical fume hood.

-

Use a ventilated enclosure when weighing the solid material.

Personal Protective Equipment:

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Change gloves immediately if contaminated. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge should be used if inhalation risk is present. |

Hygiene Measures:

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the chemical.

Emergency Procedures

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

-

If on Skin: Remove contaminated clothing and wash the skin with soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

Spill Response:

-

Evacuate the area and prevent entry.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Storage and Disposal

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Keep the container tightly closed and in a dark place.

-

Store in a freezer at temperatures below -20°C.[2]

Disposal:

-

Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains or waterways.

This technical guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment that should be conducted before any new or modified procedure involving this chemical. Always refer to the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

The Pivotal Role of 2-Bromo-3-hexyl-5-iodothiophene in Advanced Organic Electronics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of next-generation electronic materials has solidified the importance of conjugated polymers, with poly(3-hexylthiophene) (P3HT) emerging as a benchmark material in organic electronics. A critical precursor to high-performance P3HT is the monomer 2-Bromo-3-hexyl-5-iodothiophene. Its unique chemical architecture allows for controlled polymerization, leading to polymers with desirable electronic and physical properties. This technical guide delves into the synthesis, polymerization, and application of this key monomer, providing researchers with a comprehensive understanding of its role in the fabrication of efficient organic electronic devices.

Synthesis of this compound: A Foundational Step

The synthesis of this compound is a crucial first step that dictates the purity and quality of the resulting polymer. A widely adopted and effective method involves the iodination of 2-bromo-3-hexylthiophene.

Experimental Protocol: Synthesis of this compound

A solution of 2-bromo-3-hexylthiophene (5.00 g, 20.2 mmol) is prepared in a 7:3 mixture of chloroform (CHCl3) and acetic acid (50 mL) and cooled to 0°C. To this stirred solution, N-iodosuccinimide (5.45 g, 24.24 mmol) is added, and the mixture is stirred in the dark at room temperature for 4 hours. The reaction is then quenched by the addition of a 10% aqueous solution of sodium thiosulfate (Na2S2O3). The product is extracted with diethyl ether (Et2O), and the organic layer is washed with 10% aqueous Na2S2O3 and dried over anhydrous magnesium sulfate (MgSO4). After filtration, the solvent is removed by evaporation under reduced pressure. The crude product is purified by silica gel column chromatography using heptane as the eluent to yield this compound as a pale yellow oil.[1]

Polymerization via Grignard Metathesis (GRIM): Crafting High-Quality P3HT

The Grignard Metathesis (GRIM) polymerization of this compound is a powerful technique to synthesize regioregular P3HT. The differential reactivity of the bromo and iodo substituents on the thiophene ring is key to this controlled polymerization, enabling the formation of a polymer with a well-defined head-to-tail linkage, which is crucial for efficient charge transport.[2][3]

Experimental Protocol: Grignard Metathesis (GRIM) Polymerization of this compound

In a nitrogen-purged flask, this compound is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. An equivalent of isopropylmagnesium chloride (i-PrMgCl) is added dropwise, and the mixture is stirred for a designated period to facilitate the Grignard exchange reaction. Subsequently, a catalytic amount of a nickel complex, such as Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane), suspended in dry THF is added to initiate polymerization. The reaction is allowed to proceed at room temperature. The polymerization is then quenched by the addition of an acidic solution (e.g., 5N HCl). The resulting polymer is precipitated in cold methanol, filtered, and washed to remove catalyst residues and low molecular weight oligomers, yielding regioregular poly(3-hexylthiophene).[1]

Application in Organic Electronic Devices

The regioregular P3HT synthesized from this compound is a versatile semiconductor for a range of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.

Organic Field-Effect Transistors (OFETs)

In OFETs, P3HT serves as the active channel material. The high regioregularity of P3HT synthesized via the GRIM method facilitates the formation of well-ordered, crystalline domains in the thin film, which is essential for efficient charge transport.

| Device Parameter | Value | Reference |

| Charge Carrier Mobility (μ) | 8.0 x 10⁻⁴ - 7.0 x 10⁻² cm²V⁻¹s⁻¹ | [4] |

| On/Off Ratio | > 10⁴ | [5] |

| Threshold Voltage (Vth) | -23.4 (±1.7) V | [5] |

Table 1: Typical performance parameters of OFETs based on regioregular P3HT.

Organic Photovoltaic (OPV) Cells

In OPV cells, P3HT is commonly used as the electron donor material in a bulk heterojunction (BHJ) architecture with a fullerene derivative as the electron acceptor. The molecular weight of the P3HT, which can be controlled through the GRIM polymerization conditions, has a significant impact on the device performance.

| P3HT Molecular Weight (kDa) | Power Conversion Efficiency (PCE) (%) | Reference |

| ~11 | 2.4 | [1] |

| ~39 | 3.6 | [1] |

| ~72 | (Performance degrades) | [1] |

Table 2: Performance of P3HT-based organic solar cells as a function of polymer molecular weight.[1]

Experimental Protocol: Fabrication of an Organic Photovoltaic Device

A typical OPV device fabrication process is as follows: A patterned indium tin oxide (ITO) coated glass substrate is cleaned and treated. A hole transport layer, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO. The active layer, a blend of P3HT and an electron acceptor (e.g., PCBM) in a solvent like chlorobenzene, is then spin-coated on top of the PEDOT:PSS layer. Finally, a metal electrode (e.g., aluminum) is deposited via thermal evaporation to complete the device. The device may then be annealed to optimize the morphology of the active layer for improved performance.[1]

Conclusion

This compound stands out as a cornerstone monomer for the synthesis of high-quality, regioregular poly(3-hexylthiophene). Its strategic design facilitates controlled polymerization through the GRIM method, yielding a polymer with superior electronic properties that are essential for the fabrication of high-performance organic field-effect transistors and organic solar cells. The detailed experimental protocols and performance data presented in this guide underscore the critical role of this monomer in advancing the field of organic electronics and provide a solid foundation for researchers and professionals in the development of next-generation electronic and optoelectronic devices.

References

- 1. orbi.umons.ac.be [orbi.umons.ac.be]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Clarifying the Dominant Role of Crystallinity and Molecular Orientation in Differently Processed Thin Films of Regioregular Poly(3-hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-3-hexyl-5-iodothiophene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-hexyl-5-iodothiophene, a key organohalide intermediate in the field of materials science. The document details its discovery and historical context within the development of controlled polymerization techniques for conducting polymers. A thorough examination of its synthesis, including a detailed experimental protocol and characterization data, is presented. The primary application of this compound as a monomer in the Grignard Metathesis (GRIM) polymerization for the synthesis of regioregular poly(3-hexylthiophene) (P3HT) is discussed in depth, covering the reaction mechanism and the properties of the resulting polymer. While direct applications in drug development are not documented, the broader pharmacological potential of the thiophene scaffold is briefly reviewed. All quantitative data is summarized in structured tables, and key chemical pathways are visualized using Graphviz diagrams.

Introduction and Historical Context

This compound (CAS RN: 160096-76-4) is a substituted thiophene that has become an indispensable building block in the synthesis of high-performance organic electronic materials.[1] Its discovery and application are intrinsically linked to the pioneering work on regioregular poly(3-alkylthiophenes) (PATs) by research groups such as those of McCullough and Rieke in the early 1990s.[2][3] The development of synthetic methods to produce PATs with well-defined structures, particularly head-to-tail (HT) couplings, was a significant breakthrough for the field of conducting polymers.

The strategic placement of three different substituents on the thiophene ring—a bromine atom, a hexyl chain, and an iodine atom—gives this molecule unique reactivity. Specifically, the carbon-iodine bond is more susceptible to oxidative addition or transmetalation with Grignard reagents than the carbon-bromine bond. This differential reactivity is exploited in controlled polymerization reactions to achieve a high degree of regioselectivity in the resulting polymer chain, which is crucial for optimizing the electronic and photonic properties of the material.[4]

While the exact first synthesis is not readily apparent in the literature, its emergence as a key monomer coincided with the development of the Grignard Metathesis (GRIM) polymerization method, which offered a more straightforward and scalable route to regioregular polythiophenes compared to earlier methods.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄BrIS | [1] |

| Molecular Weight | 373.09 g/mol | [1] |

| Appearance | Light yellow to amber clear liquid | |

| CAS Number | 160096-76-4 | [1] |

| ¹H-NMR (300 MHz, CDCl₃) | δ 6.97 (s, 1H), 2.54 (t, J=7.5 Hz, 2H), 1.56 (quint, 2H), 1.32 (m, 6H), 0.89 (t, J=6.4 Hz, 3H) | [6] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the direct iodination of 2-bromo-3-hexylthiophene using N-iodosuccinimide (NIS) as the iodinating agent.

Experimental Protocol

Materials:

-

2-bromo-3-hexylthiophene

-

N-iodosuccinimide (NIS)

-

Chloroform (CHCl₃)

-

Acetic acid (CH₃COOH)

-

10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Heptane

Procedure:

-

In a flask protected from light, dissolve 2-bromo-3-hexylthiophene (1.0 eq) in a 7:3 mixture of chloroform and acetic acid at 0 °C.

-

To the stirred solution, add N-iodosuccinimide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir in the dark for 4 hours.

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether.

-

Wash the organic layer with a 10% aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using heptane as the eluent to yield this compound as a pale yellow oil.[6]

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) |

| 2-bromo-3-hexylthiophene | 1.0 | 92 |

| N-iodosuccinimide | 1.2 |

Synthesis Pathway

References

An In-depth Technical Guide to 2-Bromo-3-hexyl-5-iodothiophene

This technical guide provides a comprehensive literature review of 2-Bromo-3-hexyl-5-iodothiophene, a key monomer in the synthesis of advanced polymer materials. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the synthesis, properties, and significant reactions of this compound, presenting quantitative data in structured tables, providing in-depth experimental protocols, and illustrating reaction pathways and workflows with clear diagrams.

Physicochemical Properties

This compound is a versatile building block in organic electronics.[1] Its physical and chemical properties are crucial for its application in the synthesis of conjugated polymers.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄BrIS | [2][3] |

| Molecular Weight | 373.09 g/mol | [2] |

| Appearance | Pale yellow oil | [4] |

| Boiling Point | 121°C at 0.6 mmHg | [5] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [6] |

| Refractive Index | n20/D 1.449 (for a 1.0 M solution in THF) | [2] |

| Storage Temperature | Store in a cool place. | [5] |

Spectroscopic Data

The structure of this compound has been confirmed by ¹H-NMR spectroscopy.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 6.97 | s | 1H | Thiophene-H | [4] |

| 2.54 | t | 2H | -CH₂- (alpha) | [4] |

| 1.56 | quint | 2H | -CH₂- (beta) | [4] |

| 1.32 | m | 6H | -(CH₂)₃- (gamma, delta, epsilon) | [4] |

| 0.89 | t | 3H | -CH₃ | [4] |

Synthesis of this compound

The primary synthetic route to this compound is the iodination of 2-bromo-3-hexylthiophene.

Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

2-Bromo-3-hexylthiophene (5.00 g, 20.2 mmol)

-

N-iodosuccinimide (NIS) (5.45 g, 24.24 mmol)

-

Chloroform (CHCl₃)

-

Acetic acid

-

10% aqueous Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Heptane

Procedure:

-

A solution of 2-bromo-3-hexylthiophene in a 7:3 mixture of chloroform and acetic acid (50 mL) is cooled to 0°C in a flask protected from light.

-

N-iodosuccinimide is added to the stirred solution.

-

The mixture is stirred in the dark at room temperature for 4 hours.

-

The reaction is quenched by the addition of a 10% aqueous solution of Na₂S₂O₃.

-

The mixture is extracted with diethyl ether.

-

The organic layer is washed with 10% aqueous Na₂S₂O₃ and dried over anhydrous MgSO₄.

-

After filtration, the solvent is removed by evaporation under reduced pressure.

-

The residue is purified by silica gel column chromatography using heptane as the eluent to yield this compound as a pale yellow oil.

Yield: 6.90 g (92%)[4]

Key Reactions and Applications

The primary application of this compound is as a monomer for the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a conductive polymer widely used in organic electronics.[1][7] The most common method for this polymerization is Grignard Metathesis (GRIM) polymerization.

Grignard Metathesis (GRIM) Polymerization of this compound

The GRIM method allows for the controlled synthesis of P3HT with high regioregularity.[8] This method involves the formation of a Grignard reagent from the monomer, followed by nickel-catalyzed polymerization.[7][9]

Workflow for GRIM polymerization of this compound.

Experimental Protocol: Synthesis of Poly(3-hexylthiophene) via GRIM Polymerization[4][10]

Materials:

-

This compound (1.18 g, 3.15 mmol)

-

Dry Tetrahydrofuran (THF)

-

Isopropylmagnesium chloride (i-PrMgCl) (2.0 M solution in THF, 1.08 mL, 3.15 mmol)

-

Ni(dppp)Cl₂ catalyst complex

-

5N Hydrochloric acid (HCl) aqueous solution

Procedure:

-

Under a nitrogen atmosphere, this compound is dissolved in dry THF (15.0 mL) in a flask and cooled to 0°C.

-

i-PrMgCl solution is added via syringe, and the mixture is stirred at 0°C for 30 minutes to form the Grignard reagent.

-

A suspension of the Ni catalyst (e.g., Ni(dppp)Cl₂) in THF is added to the mixture at 0°C.

-

The reaction mixture is then stirred at room temperature. The polymerization time can vary, for example, for 1 day.[4]

-

The polymerization is terminated by the rapid addition of a 5N HCl aqueous solution.

-

The polymer is then purified, often by precipitation in methanol and subsequent washing.

The addition of lithium chloride (LiCl) has been shown to significantly increase the rate of polymerization.[10][11]

Other Potential Reactions

While GRIM polymerization is the most prominent application, the bromo- and iodo- functionalities on the thiophene ring allow for various cross-coupling reactions, such as Suzuki and Stille couplings, which are widely used to form carbon-carbon bonds.[12][13][14]

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the thiophene derivative with an organoboron compound.[15][16] For instance, 2,5-dibromo-3-hexylthiophene can undergo selective C-arylation with various arylboronic acids.[12][17]

Stille Coupling: This reaction involves the coupling with an organotin compound, also catalyzed by palladium.[13][14][18][19][20] This method is versatile for creating complex organic molecules.

Potential cross-coupling reactions of this compound.

Conclusion

This compound is a critical monomer for the synthesis of high-performance conjugated polymers like P3HT. Its well-defined synthesis and reactivity in GRIM polymerization make it a valuable compound for the development of organic electronic materials. Furthermore, its structure allows for a range of cross-coupling reactions, opening avenues for the creation of novel functional materials for various applications.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-溴-3-己基-5-碘噻吩溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C10H14BrIS | CID 11474236 - PubChem [pubchem.ncbi.nlm.nih.gov]